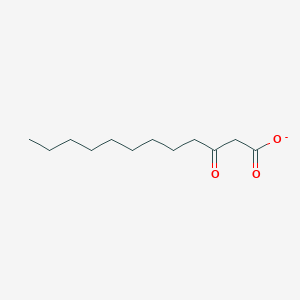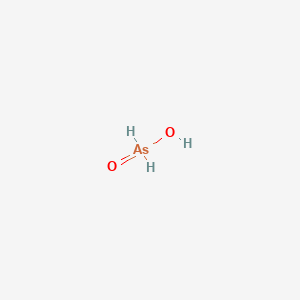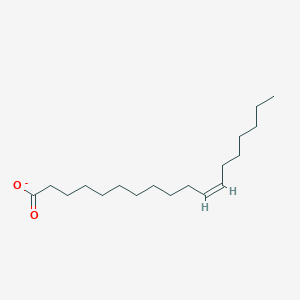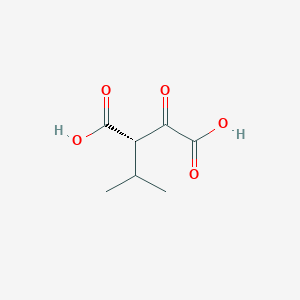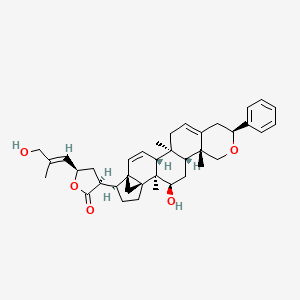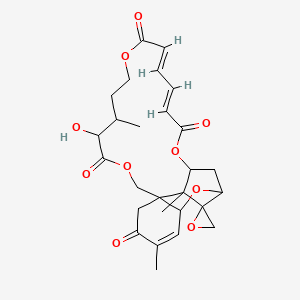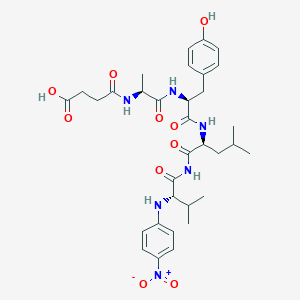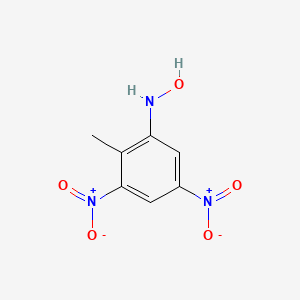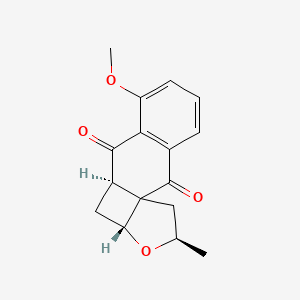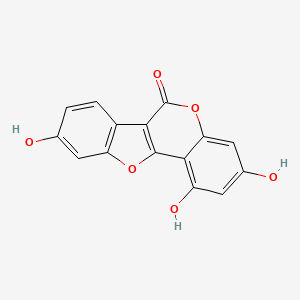
Aureol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Aureol belongs to the class of organic compounds known as coumestans. These are polycyclic aromatic compounds containing a coumestan moiety, which consists of a benzoxole fused to a chromen-2-one to form 1-Benzoxolo[3, 2-c]chromen-6-one. They are oxidation products of pterocarpan. Thus, aureol is considered to be a flavonoid lipid molecule. Aureol is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, aureol is primarily located in the membrane (predicted from logP). Outside of the human body, aureol can be found in gram bean, mung bean, pulses, and scarlet bean. This makes aureol a potential biomarker for the consumption of these food products.
Applications De Recherche Scientifique
Isolation and Derivatives of Aureol
A study by Shen et al. (2006) explored the isolation of aureol from Smenospongia sp. and examined the cytotoxic activity of several aureol derivatives. These derivatives included 5′-O-methyl-aureol, 5′-O-acetyl-aureol, and others. Their structures were established through spectral analysis, and their in vitro cytotoxic activities were evaluated against various tumor cell lines.
Synthesis of Aureol
The study by Rosales et al. (2015) focused on a bioinspired procedure for synthesizing aureol. This synthesis was achieved in eight steps from epoxyfarnesol, involving a titanocene(III)-catalyzed radical cascade cyclization and a biosynthetically inspired sequence of hydride and methyl shifts.
Aureol in Marine Sponges and Natural Products
New antiinfective and human 5-HT2 receptor binding compounds, including aureol, were identified by [Hu et al. (2002)] from the Jamaican sponge Smenospongia aurea. These compounds showed significant antimalarial, antimycobacterial activity, and interaction with serotonin 5-HT(2) receptor subtypes, indicating potential applications in addressing infectious diseases and neurological disorders.
Synthetic Approaches to Aureol
The research by Nakamura et al. (2002) presented an efficient synthesis method for aureol, utilizing boron trifluoride etherate-promoted rearrangement/cyclization reactions. This method resulted in complete stereoselectivity and high yield, illustrating an advanced approach to producing this marine natural product.
Gold(I)-Catalyzed Enyne Cyclizations in Aureol Synthesis
Wildermuth et al. (2016) explored a gold(I)-catalyzed enyne cascade cyclization reaction for the synthesis of aureol. This study highlights a modular synthetic approach, contributing to the development of methods for creating complex natural products like aureol.
Enantioselective Total Synthesis of Aureol
The study by Nakatani et al. (2003) provided an enantioselective synthesis of aureol. This synthesis featured a BF3·Et2O-promoted reaction, underlining the significance of stereoselectivity in the chemical synthesis of bioactive natural products.
Synthesis of Coumestrol and Aureol
Sheng et al. (2016) described the total synthesis of coumestrol and aureol. This synthesis involved the Perkin condensation and copper-catalyzed hydroxylation, highlighting the chemical complexity and potential for synthesizing these compounds.
Propriétés
Numéro CAS |
88478-03-9 |
|---|---|
Nom du produit |
Aureol |
Formule moléculaire |
C15H8O6 |
Poids moléculaire |
284.22 g/mol |
Nom IUPAC |
1,3,9-trihydroxy-[1]benzofuro[3,2-c]chromen-6-one |
InChI |
InChI=1S/C15H8O6/c16-6-1-2-8-10(4-6)20-14-12(8)15(19)21-11-5-7(17)3-9(18)13(11)14/h1-5,16-18H |
Clé InChI |
WIRRQLQRDSREEG-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C1O)OC3=C2C(=O)OC4=CC(=CC(=C43)O)O |
SMILES canonique |
C1=CC2=C(C=C1O)OC3=C2C(=O)OC4=CC(=CC(=C43)O)O |
Autres numéros CAS |
88478-03-9 |
Synonymes |
aureol |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




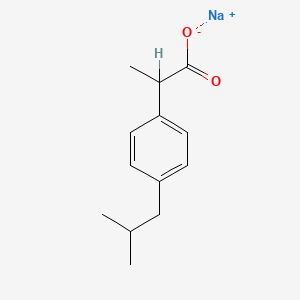
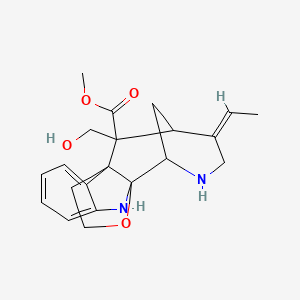
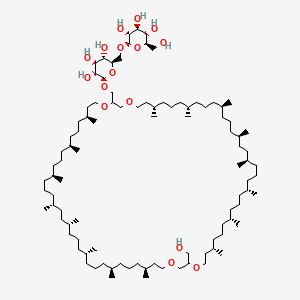
![[(1S,3S,5E,8E,13E,17R,21R,23R,25S)-25-acetyloxy-1,11,21-trihydroxy-17-[(1R)-1-hydroxyethyl]-5,13-bis(2-methoxy-2-oxoethylidene)-10,10,26,26-tetramethyl-19-oxo-18,27,28,29-tetraoxatetracyclo[21.3.1.13,7.111,15]nonacos-8-en-12-yl] (2E,4E)-octa-2,4-dienoate](/img/structure/B1238194.png)
